molecular formula C7H14N2O B2368760 1-(prop-2-en-1-yl)-3-propylurea CAS No. 158275-29-7

1-(prop-2-en-1-yl)-3-propylurea

Cat. No.: B2368760
CAS No.: 158275-29-7
M. Wt: 142.202
InChI Key: IXWZIIHZLGKQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(prop-2-en-1-yl)-3-propylurea: is an organic compound with the molecular formula C7H14N2O 3-(prop-2-en-1-ylamino)propanamide . This compound is characterized by the presence of a formamide group attached to a propylamino group, which is further substituted with a prop-2-enyl group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-3-propylurea typically involves the reaction of prop-2-enylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure a consistent and high-yield production process. The reaction conditions are optimized to maximize the yield and purity of the product. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the formamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

Chemistry: 1-(prop-2-en-1-yl)-3-propylurea is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of novel biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its role in modulating biological pathways and its potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-3-propylurea involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. It can also interact with cellular receptors, triggering signaling cascades that lead to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Prop-2-enyl(propylamino)acetamide
  • N-Prop-2-enyl(propylamino)carbamate
  • N-Prop-2-enyl(propylamino)urea

Comparison: 1-(prop-2-en-1-yl)-3-propylurea is unique due to its specific formamide group, which imparts distinct chemical properties and reactivity. Compared to similar compounds like N-Prop-2-enyl(propylamino)acetamide, it exhibits different reactivity patterns in oxidation and reduction reactions. The presence of the formamide group also influences its binding affinity to molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-prop-2-enyl-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-5-8-7(10)9-6-4-2/h3H,1,4-6H2,2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWZIIHZLGKQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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